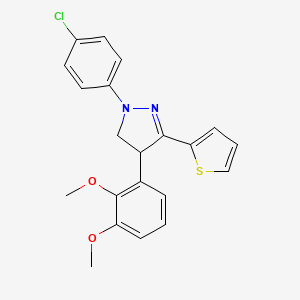
2-(4-Chlorophenyl)-4-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-4-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole is a complex organic compound that belongs to the class of dihydropyrazoles. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a thiophenyl group attached to a dihydropyrazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole typically involves a multi-step process. One common method includes the following steps:
Formation of the hydrazone: Reacting 4-chlorobenzaldehyde with 2,3-dimethoxyphenylhydrazine in the presence of an acid catalyst to form the corresponding hydrazone.
Cyclization: The hydrazone is then subjected to cyclization with thiophene-2-carboxylic acid under basic conditions to form the dihydropyrazole ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-4-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: Pyrazole derivatives with altered electronic properties.
Reduction: Dihydropyrazoline derivatives with potential biological activity.
Substitution: Various substituted derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of novel materials with specific electronic, optical, or mechanical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-4-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole is not fully understood but is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in biological processes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Reactive Oxygen Species (ROS) Modulation: The compound may affect the production or scavenging of ROS, impacting oxidative stress and cellular health.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)-4-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole: Lacks the dimethoxy groups, potentially altering its biological activity.
2-(4-Methoxyphenyl)-4-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole: Contains a methoxy group instead of a chloro group, which may influence its chemical reactivity and biological properties.
2-(4-Chlorophenyl)-4-(2,3-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazole: Substitutes the thiophene ring with a phenyl ring, potentially affecting its electronic properties and interactions with biological targets.
Uniqueness
2-(4-Chlorophenyl)-4-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole is unique due to its specific combination of functional groups and structural features. The presence of both chlorophenyl and dimethoxyphenyl groups, along with the thiophene moiety, imparts distinct electronic and steric properties that can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2S/c1-25-18-6-3-5-16(21(18)26-2)17-13-24(15-10-8-14(22)9-11-15)23-20(17)19-7-4-12-27-19/h3-12,17H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFRLOBGWSBXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CN(N=C2C3=CC=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4907943.png)
![N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B4907954.png)
![[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-chlorophenyl)methanone](/img/structure/B4907957.png)
![(5E)-3-benzyl-2-benzylimino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B4907959.png)
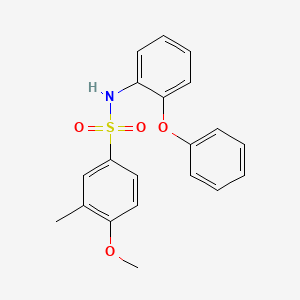
![2,2-DIMETHYL-5-[4-(MORPHOLIN-4-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B4907978.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4907983.png)
![2-(1H-imidazol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4908009.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4908017.png)
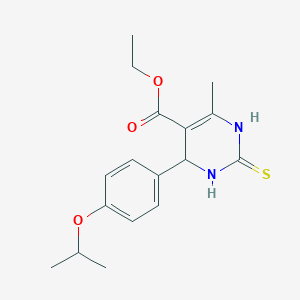
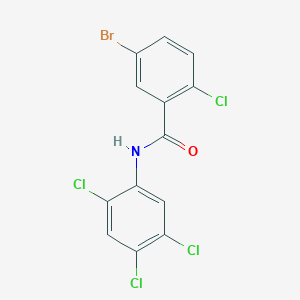
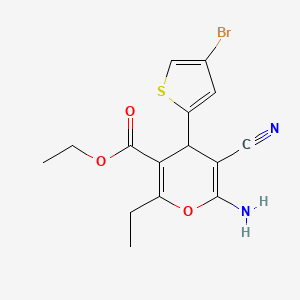
![2-[1-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B4908044.png)
![2-ethoxy-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4908049.png)
